molecular formula C24H21ClN2O4S B2996797 1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 687583-72-8

1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B2996797
CAS RN: 687583-72-8
M. Wt: 468.95
InChI Key: SDCOTBJBWJPWIM-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C24H21ClN2O4S and its molecular weight is 468.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Optical Properties Research has been conducted on the synthesis of push-pull derivatives with structural elements similar to the compound , which include electron-donating and electron-accepting groups linked by π-conjugated systems. These studies aim at exploring the intramolecular charge transfer, polarizability, and non-linear optical (NLO) properties of such compounds. The findings suggest that incorporating certain moieties, such as a 2,5-thienylene unit, into the chromophore backbone can significantly enhance the NLO response, making these compounds potential candidates for optoelectronic applications (Klikar et al., 2017).

Crystal Structure Analysis Another area of interest is the investigation of the crystal structures of related compounds to understand their molecular conformations and interactions. Studies on similar thieno[2,3-d]pyrimidine derivatives have revealed how intermolecular hydrogen bonds and other non-covalent interactions can influence the packing and stability of these compounds in the solid state. Such insights are crucial for the design of materials with specific physical and chemical properties (Low et al., 2004).

Photovoltaic Applications The use of related thieno[2,3-d]pyrimidine derivatives in the active layers of bulk heterojunction solar cells has been explored. By fine-tuning the morphology of donor and acceptor domains within the photovoltaic cells, significant improvements in power conversion efficiency and fill factor have been achieved. This research demonstrates the potential of such compounds in enhancing the performance of organic solar cells (Aïch et al., 2012).

Antibacterial Activity The synthesis and evaluation of substituted thieno[2,3-d]pyrimidines for their antibacterial properties have also been a focus. By modifying the core structure and introducing various substituents, researchers aim to develop new compounds with potent antibacterial activity. Such studies contribute to the discovery of novel antimicrobial agents that could be effective against resistant bacterial strains (More et al., 2013).

properties

IUPAC Name

9-[(2-chlorophenyl)methyl]-11-(2,4-dimethoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S/c1-30-15-10-11-18(19(12-15)31-2)27-22(28)21-16-7-5-9-20(16)32-23(21)26(24(27)29)13-14-6-3-4-8-17(14)25/h3-4,6,8,10-12H,5,7,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCOTBJBWJPWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4Cl)SC5=C3CCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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